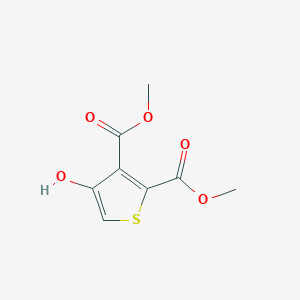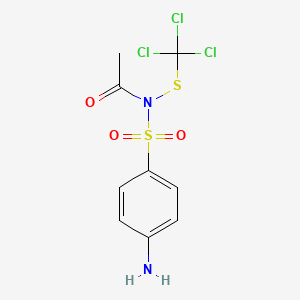
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- is a complex organic compound that belongs to the class of sulfenamides. This compound is characterized by the presence of a sulfanilyl group and a trichloromethylthio group attached to the acetamide backbone. It is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the trichloromethylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonamides, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- involves its interaction with specific molecular targets. The sulfanilyl group can interact with enzymes and proteins, altering their activity. The trichloromethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
N,N-Dimethylacetamide: A related compound used as a solvent in various industrial applications.
Sulfonamides: Compounds with a sulfonamide group, widely used in pharmaceuticals.
Uniqueness
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- is unique due to the presence of both sulfanilyl and trichloromethylthio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from simpler acetamide derivatives and other sulfonamides .
特性
CAS番号 |
99055-22-8 |
|---|---|
分子式 |
C9H9Cl3N2O3S2 |
分子量 |
363.7 g/mol |
IUPAC名 |
N-(4-aminophenyl)sulfonyl-N-(trichloromethylsulfanyl)acetamide |
InChI |
InChI=1S/C9H9Cl3N2O3S2/c1-6(15)14(18-9(10,11)12)19(16,17)8-4-2-7(13)3-5-8/h2-5H,13H2,1H3 |
InChIキー |
RIMDANRSXVIWIN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(SC(Cl)(Cl)Cl)S(=O)(=O)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



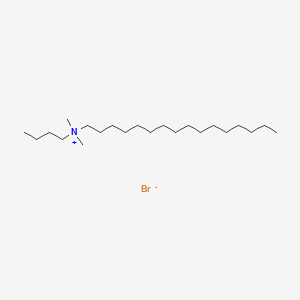

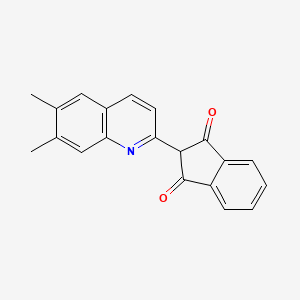
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
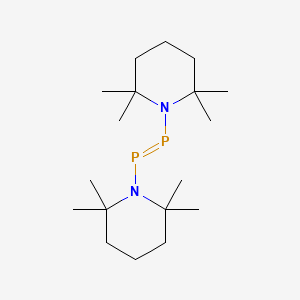
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
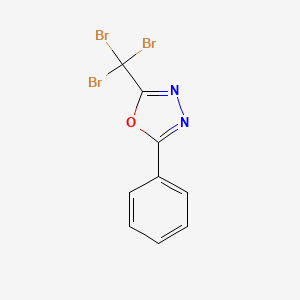
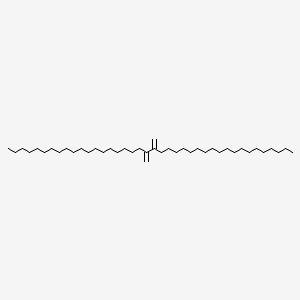


![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
